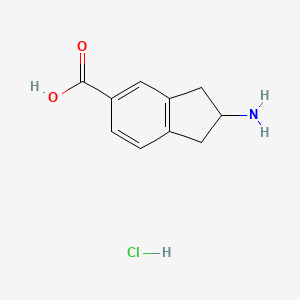
(3-azidopropyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-azidopropyl)dimethylamine” is a chemical compound with the molecular formula C5H12N4 . It is also known by other names such as “3-Azido-1-propanamine” and "3-Azidopropylamine" . This compound is used only for scientific research and development .
Molecular Structure Analysis
The molecular structure of “(3-azidopropyl)dimethylamine” is represented by the formula C5H12N4 . The molecular weight of the hydrochloride form of this compound is 164.64 .Physical And Chemical Properties Analysis
“(3-azidopropyl)dimethylamine” is a liquid at room temperature . It has a molecular weight of 100.12 and a density of 1.020 g/mL at 25 °C . It is soluble in DMSO, DMF, DCM, chloroform, THF, and water .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (3-azidopropyl)dimethylamine can be achieved through a two-step reaction process. The first step involves the synthesis of 3-bromopropylamine, which is then reacted with sodium azide to form the final product.", "Starting Materials": [ "1-bromopropane", "dimethylamine", "sodium azide", "anhydrous ether", "anhydrous ethanol", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 3-bromopropylamine", "1. Dissolve 1-bromopropane (10 mL) in anhydrous ether (50 mL) in a round-bottom flask.", "2. Add dimethylamine (10 mL) dropwise to the flask while stirring the mixture.", "3. Add sodium hydroxide (10 g) to the flask and stir the mixture for 2 hours at room temperature.", "4. Separate the organic layer and wash it with anhydrous ethanol (20 mL).", "5. Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "6. Concentrate the solution under reduced pressure to obtain 3-bromopropylamine as a clear liquid.", "Step 2: Synthesis of (3-azidopropyl)dimethylamine", "1. Dissolve 3-bromopropylamine (5 mL) in anhydrous ethanol (20 mL) in a round-bottom flask.", "2. Add sodium azide (5 g) to the flask and stir the mixture for 2 hours at room temperature.", "3. Filter the solution and concentrate it under reduced pressure.", "4. Purify the product by column chromatography using a suitable solvent system.", "5. Collect the desired product, (3-azidopropyl)dimethylamine, as a clear liquid." ] } | |
Número CAS |
692721-74-7 |
Nombre del producto |
(3-azidopropyl)dimethylamine |
Fórmula molecular |
C5H12N4 |
Peso molecular |
128.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



